molecular formula C17H16ClN3O2S2 B12574387 Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-

Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-

Cat. No.: B12574387
M. Wt: 393.9 g/mol
InChI Key: OPZBTTXAJLCKKF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound, with CAS number 606108-54-7 and molecular formula C₁₇H₁₆ClN₃O₂S₂ (molar mass: 393.91 g/mol), features a thieno[2,3-d]pyrimidin-4-one core substituted with a thioether-linked acetamide group and a 3-chloro-4-methylphenyl moiety.

Synthesis The compound is synthesized via alkylation of 5,6-dimethyl-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-thiol with N-(3-chloro-4-methylphenyl)-2-chloroacetamide in the presence of sodium methylate (2.6–2.8-fold molar excess), following established protocols for thiopyrimidine alkylation .

Properties

Molecular Formula

C17H16ClN3O2S2

Molecular Weight

393.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H16ClN3O2S2/c1-8-4-5-11(6-12(8)18)19-13(22)7-24-17-20-15(23)14-9(2)10(3)25-16(14)21-17/h4-6H,7H2,1-3H3,(H,19,22)(H,20,21,23)

InChI Key

OPZBTTXAJLCKKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2)Cl

Origin of Product

United States

Biological Activity

Acetamide, N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H16ClN3O2S2C_{17}H_{16}ClN_3O_2S^2 and features a thieno[2,3-D]pyrimidine core. Its structure is characterized by the presence of a chloro group and a methyl group on the phenyl ring, which may influence its biological interactions.

Research indicates that compounds similar to Acetamide can exhibit various mechanisms of action:

  • Kinase Inhibition : Similar compounds have been identified as potent inhibitors of kinases such as MEK1/2 and Aurora-A. These kinases are crucial in cell signaling pathways that regulate cell growth and proliferation.
  • Antiproliferative Activity : Studies have shown that derivatives of thieno[2,3-D]pyrimidines can inhibit the proliferation of cancer cells. For instance, certain compounds have demonstrated growth inhibition in leukemia cell lines at low concentrations (GI50 values ranging from 0.3 to 1.2 µM) .
  • Cell Cycle Arrest : The mechanism often involves inducing G0/G1 phase arrest in cancer cells, which prevents their progression through the cell cycle and leads to apoptosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Acetamide and similar compounds:

Activity Target Effect Concentration (µM) Reference
MEK1/2 InhibitionAcute biphenotypic leukemia cells (MV4-11)Growth inhibition0.3
MEK1/2 InhibitionAcute monocytic leukemia (MOLM13)Growth inhibition1.2
Aurora-A InhibitionVarious cancer cell linesAntiproliferativeVaries
Cell Cycle ArrestBRAF mutant melanomaG0/G1 arrestVaries

Case Studies

Several studies have explored the efficacy of thieno[2,3-D]pyrimidine derivatives in preclinical models:

  • Study on Antitumor Activity : A recent study evaluated a series of fused pyrimidine derivatives for their antitumor properties. The results indicated significant antiproliferative effects against multiple cancer cell lines, suggesting that modifications to the thieno[2,3-D]pyrimidine structure could enhance activity .
  • Toxicity Assessment : In toxicity studies involving animal models, doses up to 100 mg/kg were administered via oral or intravenous routes. Observations indicated dose-dependent inhibition of specific biomarkers (e.g., pMAPK), with notable effects on liver and lung tissues .

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to Acetamide, N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- have shown promise as inhibitors of various kinases involved in cancer progression. For instance, derivatives of thieno[2,3-D]pyrimidines have been reported to inhibit MEK1/2 kinases effectively, leading to reduced proliferation of leukemia cells at low concentrations . This suggests that the compound may also exhibit similar properties.

Anti-inflammatory Effects

The thieno[2,3-D]pyrimidine scaffold has been associated with anti-inflammatory activities. Compounds with this structure can modulate inflammatory pathways and may serve as potential treatments for inflammatory diseases. The specific mechanisms remain under investigation but could involve the inhibition of pro-inflammatory cytokines or enzymes.

Antimicrobial Activity

Preliminary studies suggest that compounds containing the acetamide group exhibit antimicrobial properties. This could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes. Further research is needed to elucidate the specific antimicrobial spectrum and mechanisms of action.

Case Study 1: Kinase Inhibition

A study published in ACS Omega demonstrated that derivatives of thieno[2,3-b]pyridine linked to N-aryl carboxamides exhibited significant growth inhibition in cancer cell lines through targeted kinase inhibition . While this study did not specifically address Acetamide, N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-, it provides insights into the potential applications of structurally related compounds in cancer therapy.

Case Study 2: Synthesis and Evaluation

In another study focusing on bioactive small molecules, researchers synthesized various thieno[2,3-D]pyrimidine derivatives and evaluated their biological activities against several cancer cell lines. The findings indicated that modifications to the thieno-pyrimidine structure could enhance potency and selectivity against specific cancer types .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(2,3-Dichlorophenyl) Analogs
  • Compound : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
  • Molecular Formula : C₁₃H₁₁Cl₂N₃O₂S
  • Molecular Weight : 344.21 g/mol
  • Key Differences : Replaces the 3-chloro-4-methylphenyl group with a 2,3-dichlorophenyl moiety. The absence of a methyl group and additional chlorine atom reduces steric bulk but increases electronegativity.
  • Physical Properties : Melting point (230°C) is comparable, suggesting similar crystallinity .
5-Chloro-2-Methylphenyl Derivative
  • Compound: Acetamide,N-(5-chloro-2-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio]- (CAS 606108-72-9)
  • Key Differences : Chlorine and methyl groups are repositioned on the phenyl ring (5-chloro vs. 3-chloro), altering electronic distribution and steric interactions .

Modifications in the Thienopyrimidinone Core

Oxygen-Linked Thienopyrimidinone
  • Compound: N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide
  • Molecular Weight : 314.0 g/mol
  • Key Differences : Replaces the thioether (-S-) linker with an ether (-O-) group, reducing sulfur's electron-donating effects. This modification lowers molecular weight by ~80 g/mol and may impact solubility .
Thieno[3,2-d]pyrimidinone Isomer
  • Compound: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1)
  • Molecular Formula : C₂₁H₁₆ClN₃O₂S
  • Molecular Weight : 409.89 g/mol

Functional Group Replacements

Triazole and Naphthalene Derivatives
  • Compound : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
  • Molecular Formula : C₂₁H₁₈ClN₄O₂

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference ID
Target Compound (606108-54-7) C₁₇H₁₆ClN₃O₂S₂ 393.91 3-chloro-4-methylphenyl, thioether
2,3-Dichlorophenyl Analog C₁₃H₁₁Cl₂N₃O₂S 344.21 2,3-dichlorophenyl 230
5-Chloro-2-Methylphenyl Derivative (606108-72-9) 5-chloro-2-methylphenyl
Oxygen-Linked Thienopyrimidinone C₁₅H₁₅N₃O₂S 314.0 Ether linker, 4-phenyl 202–203
Thieno[3,2-d]pyrimidinone Isomer (1105223-65-1) C₂₁H₁₆ClN₃O₂S 409.89 Thieno[3,2-d] core, 7-phenyl

Key Findings and Implications

Substituent Positioning : Chlorine and methyl groups on the phenyl ring significantly influence electronic and steric properties. For instance, the 3-chloro-4-methylphenyl group in the target compound balances lipophilicity and steric hindrance, unlike the dichlorophenyl analog .

Core Isomerism: Thieno[2,3-d] vs. [3,2-d] isomers alter ring planarity and electronic delocalization, which may impact interactions in catalytic or biological systems .

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